benzyl (R)-(5-chloro-3-(6-chloro-5-fluoro-3-(2-oxopropyl)-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)carbamate
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Overview
Description
Benzyl ®-(5-chloro-3-(6-chloro-5-fluoro-3-(2-oxopropyl)-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)carbamate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl ®-(5-chloro-3-(6-chloro-5-fluoro-3-(2-oxopropyl)-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)carbamate typically involves multiple steps, including the formation of indole derivatives and subsequent functionalization. One common method involves the reaction of benzyl chloroformate with ammonia to form benzyl carbamate, which is then further reacted with various indole derivatives under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Benzyl ®-(5-chloro-3-(6-chloro-5-fluoro-3-(2-oxopropyl)-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Benzyl ®-(5-chloro-3-(6-chloro-5-fluoro-3-(2-oxopropyl)-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of benzyl ®-(5-chloro-3-(6-chloro-5-fluoro-3-(2-oxopropyl)-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Benzyl carbamate
- Benzyl chloroformate
- Indole derivatives
Uniqueness
Benzyl ®-(5-chloro-3-(6-chloro-5-fluoro-3-(2-oxopropyl)-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)carbamate is unique due to its specific combination of functional groups and structural features.
Biological Activity
Benzyl (R)-(5-chloro-3-(6-chloro-5-fluoro-3-(2-oxopropyl)-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)carbamate is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural framework that includes multiple functional groups, such as indole and carbamate moieties, which contribute to its diverse biological effects.
Property | Value |
---|---|
Molecular Formula | C32H24Cl2FN3O4 |
Molecular Weight | 604.5 g/mol |
IUPAC Name | Benzyl N-[(3R)-5-chloro-3-(6-chloro-5-fluoro-1H-indol-2-yl)-1-[(4-methoxyphenyl)methyl]-2-oxoindol-3-yl]carbamate |
CAS Number | 1809076-27-4 |
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. The compound has demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. In vitro assays revealed that the compound induces apoptosis and inhibits cell proliferation through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary findings suggest it exhibits activity against both Gram-positive and Gram-negative bacterial strains. The minimum inhibitory concentration (MIC) values indicate that it may be effective in treating infections caused by resistant bacterial strains, making it a candidate for further development as an antibacterial agent.
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. These interactions may involve binding to enzymes or receptors, leading to alterations in their activity and subsequent biological effects. For instance, studies suggest that the compound may inhibit certain kinases involved in cancer cell signaling pathways.
Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers evaluated the efficacy of benzyl (R)-(5-chloro...) in various cancer cell lines. The results showed a dose-dependent reduction in cell viability with an IC50 value of approximately 10 µM for breast cancer cells. The study highlighted the compound's potential as a lead molecule for developing new anticancer therapies.
Study 2: Antimicrobial Activity Assessment
Another investigation focused on the antimicrobial properties of the compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that benzyl (R)-(5-chloro...) exhibited significant antibacterial activity, with MIC values lower than those of conventional antibiotics such as kanamycin, suggesting its potential as an alternative treatment option in antibiotic-resistant infections.
Properties
Molecular Formula |
C35H28Cl2FN3O5 |
---|---|
Molecular Weight |
660.5 g/mol |
IUPAC Name |
benzyl N-[(3R)-5-chloro-3-[6-chloro-5-fluoro-3-(2-oxopropyl)-1H-indol-2-yl]-1-[(4-methoxyphenyl)methyl]-2-oxoindol-3-yl]carbamate |
InChI |
InChI=1S/C35H28Cl2FN3O5/c1-20(42)14-26-25-16-29(38)28(37)17-30(25)39-32(26)35(40-34(44)46-19-22-6-4-3-5-7-22)27-15-23(36)10-13-31(27)41(33(35)43)18-21-8-11-24(45-2)12-9-21/h3-13,15-17,39H,14,18-19H2,1-2H3,(H,40,44)/t35-/m1/s1 |
InChI Key |
RGEDGLXRTNGQQX-PGUFJCEWSA-N |
Isomeric SMILES |
CC(=O)CC1=C(NC2=CC(=C(C=C21)F)Cl)[C@@]3(C4=C(C=CC(=C4)Cl)N(C3=O)CC5=CC=C(C=C5)OC)NC(=O)OCC6=CC=CC=C6 |
Canonical SMILES |
CC(=O)CC1=C(NC2=CC(=C(C=C21)F)Cl)C3(C4=C(C=CC(=C4)Cl)N(C3=O)CC5=CC=C(C=C5)OC)NC(=O)OCC6=CC=CC=C6 |
Origin of Product |
United States |
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